molecular formula C18H13NO7 B139618 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa CAS No. 96614-52-7

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa

Cat. No.: B139618
CAS No.: 96614-52-7
M. Wt: 355.3 g/mol
InChI Key: ZMFOCUAXRJOPCJ-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa is a chemically modified derivative of DL-threo-Droxidopa (CAS: 3916-18-5), a synthetic amino acid analog. The compound incorporates a 1,3-benzodioxole moiety and a phthalimido group, which distinguishes it from the parent molecule. It is cataloged under TRC code B203500 and is primarily used as a research chemical or intermediate in organic synthesis .

Properties

IUPAC Name

(2S,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFOCUAXRJOPCJ-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)[C@H]([C@@H](C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Piperonal with Glycine

The synthesis begins with the base-catalyzed condensation of piperonal (3,4-methylenedioxybenzaldehyde) and glycine, forming (DL)-threo-3-(3,4-methylenedioxyphenyl)serine (II). Potassium hydroxide in methanol facilitates nucleophilic addition, with toluene as a co-solvent to enhance reagent miscibility. Reaction conditions (18 hours at 25–30°C followed by vacuum distillation at 40°C) yield the racemic intermediate in 93% purity (HPLC) and a melting point of 189–191°C.

Key Reaction Parameters

ParameterValue
Temperature25–40°C
Solvent SystemMethanol/Toluene
Reaction Time18 hours
Yield93%

N-Phthalimido Protection Strategies

Protection of the amino group in (II) is critical to prevent undesired side reactions during subsequent steps. While early methods employed benzyloxycarbonyl (Cbz) groups, the phthalimido moiety (introduced via reaction with phthalic anhydride) demonstrates superior stability under Lewis acid conditions.

Comparative Protecting Group Performance

Protecting GroupDeprotection MethodYield (%)Purity (HPLC)
PhthalimidoHydrazine/Hydroxylamine85–9099.2
CbzCatalytic Hydrogenation78–8298.5

The phthalimido derivative (Vb) is synthesized by treating (II) with phthalic anhydride in acetic acid, achieving quantitative conversion under reflux conditions. This intermediate exhibits enhanced solubility in organic solvents, facilitating purification via ethyl acetate extraction.

Enzymatic Resolution of Racemic Intermediates

L-Amino Acylase-Mediated Enantioselective Hydrolysis

Racemic (DL)-threo-N-acetyl-3-(3,4-methylenedioxyphenyl)serine (III) undergoes enzymatic resolution using L-amino acylase from Aspergillus sp. (EC 3.5.1.14). Cobalt chloride (0.004 mol equivalents) activates the enzyme, increasing reaction velocity and enantiomeric excess (ee) to >99%.

Optimized Enzymatic Conditions

ParameterOptimal Range
pH6.0–7.5
Temperature40–45°C
Enzyme Loading1.5% (w/w)
Cobalt Concentration0.004 M

The reaction proceeds via selective hydrolysis of the L-enantiomer’s acetyl group, yielding (L)-threo-3-(3,4-methylenedioxyphenyl)serine (IV) and leaving the D-enantiomer unreacted. Continuous pH adjustment (via NaOH) counteracts acetic acid liberation, maintaining enzymatic activity.

Deprotection and Methylenedioxy Cleavage

Lewis Acid-Mediated Demethylation

Cleavage of the methylenedioxy group in (IV) employs aluminum chloride (AlCl₃) and alkyl mercaptans (e.g., 1-dodecanethiol) in dichloromethane. The phthalimido-protected intermediate (Vb) undergoes reaction at 0–5°C, followed by methanol quenching to yield N-phthaloyl-3-(3,4-dihydroxyphenyl)serine (VIb).

Deprotection Efficiency

Lewis AcidThiol Co-reagentYield (%)
AlCl₃1-Dodecanethiol50
BBr₃Ethyl Mercaptan45

Phthalimido Group Removal

Deprotection of (VIb) to Droxidopa (I) is achieved using hydroxylamine hydrochloride in ethanol/water (1:1). This method avoids the palladium catalysts required for Cbz removal, reducing metal contamination risks. Reaction at 60°C for 4 hours affords Droxidopa in 85% yield with 99.2% HPLC purity.

Process Optimization and Scalability

Solvent and Temperature Effects

Ethyl acetate extraction effectively isolates intermediates while minimizing emulsions. Elevated temperatures (40–45°C) during enzymatic hydrolysis reduce reaction time from 24 to 12 hours without compromising ee.

Catalytic Enhancements

Cobalt ions increase L-amino acylase turnover number (kₐₜ) by 3-fold, as demonstrated in kinetic studies. This effect is absent in magnesium or zinc-supplemented reactions, underscoring cobalt’s unique role in transition-state stabilization.

Analytical Characterization

HPLC Purity Profiling

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) confirms intermediate and final product purities. The phthalimido-protected intermediate (Vb) elutes at 12.3 minutes (λ = 254 nm), while Droxidopa shows a retention time of 8.7 minutes.

Analytical Data Summary

CompoundRetention Time (min)Purity (%)
(II)10.299.7
(Vb)12.399.5
Droxidopa (I)8.799.2

Melting Point and Optical Rotation

Droxidopa derived from this route exhibits a melting point of 215–217°C (lit. 216°C) and specific optical rotation [α]₂₀ᴰ = -34.5° (c = 1, H₂O), consistent with literature values for the L-threo enantiomer .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include derivatives of this compound with altered functional groups, which can be used for further research and applications.

Scientific Research Applications

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa has a wide range of scientific research applications:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Employed in metabolic research to study metabolic pathways in vivo using stable isotope labeling.

    Medicine: Acts as an intermediate in the preparation of antiparkinsonian agents.

    Industry: Utilized as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the activity of enzymes and receptors involved in metabolic and neurological processes. The exact molecular targets and pathways are still under investigation, but it is known to influence the dopaminergic system, which is crucial for its antiparkinsonian effects.

Comparison with Similar Compounds

DL-threo-Droxidopa (CAS: 3916-18-5)

  • Structure : Base molecule lacking the 1,3-benzodioxole and phthalimido groups.
  • Molecular Formula: C₉H₁₁NO₅; Molecular Weight: 213.19 .
  • Physical Properties :
    • Density: 1.608 g/cm³
    • Melting Point: >200°C (dec.)
    • Boiling Point: 549.8°C
  • Applications: Clinically used to treat neurogenic orthostatic hypotension and Parkinson’s disease due to its noradrenergic activity .

Key Difference : The parent compound lacks the benzodioxole-phthalimido modification, resulting in distinct solubility and bioavailability.

3,4-Di-O-benzyl DL-threo-Droxidopa-¹³C₂,¹⁵N Hydrochloride (TRC-D417532)

  • Structure : Benzyl-protected derivative with isotopic labeling (¹³C₂,¹⁵N).
  • Molecular Formula: C₂₁¹³C₂H₂₄Cl¹⁵NO₅; Molecular Weight: 432.87 .
  • Applications : Used as a stable isotope-labeled internal standard in mass spectrometry for quantitative analysis .

Key Difference : The benzyl groups and isotopic labels enhance analytical utility but reduce biological activity compared to the unmodified DL-threo-Droxidopa.

1,3-Benzodioxole-5-propanoic Acid (CAS: 2815-95-4)

  • Structure: Contains a 1,3-benzodioxole ring linked to a propanoic acid chain.
  • Molecular Formula : C₁₀H₁₀O₄; Molecular Weight : 194.18 .

Key Difference: The absence of the phthalimido group and amino acid backbone limits its pharmacological relevance compared to 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa.

L-threo-Droxidopa (CAS: 23651-95-8)

  • Structure : Enantiomerically pure (2S,3R) configuration.
  • Molecular Formula: C₉H₁₁NO₅; Molecular Weight: 213.19 .
  • Applications: Marketed as Northera® for hypotension; superior efficacy to the racemic DL-form due to stereospecific noradrenaline synthesis .

Key Difference : Stereochemistry critically impacts therapeutic activity, unlike the racemic and modified 1,3-Benzodioxole-N-phthalimido derivative.

Research Findings and Implications

  • Stability : The 1,3-benzodioxole-phthalimido modification likely improves chemical stability, as benzodioxole derivatives are resistant to oxidative degradation .
  • Analytical Utility : Isotope-labeled and benzyl-protected derivatives (e.g., TRC-D417532) are essential for pharmacokinetic studies but lack therapeutic relevance .

Biological Activity

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa is a chemically modified form of DL-threo-Droxidopa, primarily known for its application in treating neurogenic orthostatic hypotension and as a precursor to norepinephrine. This compound has garnered attention due to its potential therapeutic effects and mechanisms of action in various biological systems.

The molecular formula for this compound is C16H13NO7. Its structure includes a benzodioxole moiety and a phthalimido group, contributing to its unique biological activity.

PropertyValue
Molecular FormulaC16H13NO7
Molecular Weight303.28 g/mol
IUPAC Name(2R,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid

The biological activity of this compound involves several mechanisms:

  • Norepinephrine Precursor : It acts as a precursor to norepinephrine, which is crucial for regulating blood pressure and other autonomic functions.
  • Receptor Interaction : The compound binds to adrenergic receptors, enhancing sympathetic nervous system activity and improving blood pressure regulation in patients with autonomic dysfunction .
  • Metabolic Pathways : Studies indicate that it influences metabolic pathways by modulating enzyme activities related to catecholamine synthesis.

Biological Activity Studies

Research exploring the biological activity of this compound has yielded significant findings:

Clinical Trials

A randomized double-blind placebo-controlled trial investigated the effects of DL-DOPS (the active form) on patients with neurogenic orthostatic hypotension. The results indicated:

  • Blood Pressure Improvement : Significant increases in both supine and upright systolic blood pressure were observed (p<0.001) after administration .
  • Norepinephrine Levels : There was a marked increase in plasma norepinephrine levels post-treatment (p<0.0001), suggesting enhanced sympathetic activity .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Patient A : A 65-year-old male with Parkinson's disease experienced improved orthostatic tolerance and reduced dizziness after treatment with DL-DOPS.
  • Patient B : A 72-year-old female with multiple system atrophy reported enhanced quality of life and increased daily activities following therapy with this compound.

Comparative Analysis

Comparing this compound to similar compounds reveals its unique properties:

CompoundKey Features
DL-threo-Droxidopa Direct norepinephrine precursor; lacks phthalimido group
This compound Enhanced receptor binding; improved pharmacokinetics
Droxidopa (unmodified) Less potent; limited bioavailability

Q & A

Q. How can chemical software improve data integrity and reproducibility in studies involving this compound?

  • Methodological Answer : Implement electronic lab notebooks (ELNs) with blockchain timestamping for audit trails. Use cheminformatics platforms (e.g., Schrödinger, ACD/Labs) to standardize spectral analysis and ensure cross-lab reproducibility. Encrypt sensitive data to comply with FAIR principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.